FLT3-IN-1 Succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

FLT3-IN-1 Succinate is a potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3, which plays a crucial role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). This compound, identified in patent WO2015056683A1, specifically targets the FLT3 receptor, inhibiting its kinase activity and thereby blocking the signaling pathways that promote cell proliferation and survival in leukemia cells harboring FLT3 mutations. The compound's chemical structure includes a succinate moiety that enhances its solubility and bioavailability, making it suitable for research applications in cancer therapeutics .

FLT3-IN-1 Succinate functions primarily through the inhibition of FLT3 receptor autophosphorylation. When FLT3 is activated by its ligand, it undergoes dimerization and subsequent trans-phosphorylation of tyrosine residues within its activation loop. FLT3-IN-1 Succinate binds to the inactive conformation of the FLT3 receptor, preventing this phosphorylation and thus inhibiting downstream signaling pathways such as MAPK and AKT, which are essential for cell growth and survival . The specific

FLT3-IN-1 Succinate exhibits significant biological activity against cells expressing mutant forms of FLT3, particularly those with internal tandem duplications (FLT3-ITD). These mutations lead to constitutive activation of the receptor, resulting in enhanced cell proliferation and survival. Studies have shown that treatment with FLT3-IN-1 Succinate results in decreased cell viability and induction of apoptosis in FLT3-ITD positive AML cell lines. Additionally, it has been observed to inhibit tumor growth in preclinical models of AML .

The synthesis of FLT3-IN-1 Succinate involves several key steps:

- Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for forming the active compound.

- Coupling Reaction: The core structure is synthesized through a series of coupling reactions that form the essential aromatic and heterocyclic rings characteristic of kinase inhibitors.

- Formation of Succinate Ester: The succinate moiety is introduced through esterification reactions, enhancing the solubility and pharmacokinetic properties of the compound.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Detailed synthetic pathways can vary based on specific laboratory protocols but generally follow established organic synthesis methodologies .

FLT3-IN-1 Succinate has significant implications in cancer research, particularly in developing targeted therapies for AML. Its primary applications include:

- Cancer Therapeutics: As a research tool for studying FLT3 signaling pathways and their role in leukemia.

- Drug Development: Potential use in clinical trials aimed at treating patients with FLT3-mutated AML.

- Biomarker Studies: Investigating the relationship between FLT3 mutations and treatment responses in AML patients .

Studies examining the interactions of FLT3-IN-1 Succinate with other compounds have highlighted its specificity towards FLT3 over other kinases. Interaction studies typically involve:

- Kinase Profiling: Assessing the inhibitory effects on a panel of kinases to determine selectivity.

- Cell Line Studies: Evaluating the effects on various AML cell lines with different FLT3 mutation statuses to understand resistance mechanisms.

- Combination Therapy Investigations: Exploring potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies .

Several compounds exhibit similar inhibitory effects on FLT3 and are used in clinical settings or research. Here are a few notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Midostaurin | Multi-target kinase inhibitor | Targets multiple kinases including FLT3 |

| Gilteritinib | Type I inhibitor | Highly selective for both FLT3-ITD and TKD |

| Quizartinib | Type II inhibitor | Inhibits only inactive conformation |

| Crenolanib | Type I inhibitor | Covalent binding; effective against resistant mutations |

Uniqueness of FLT3-IN-1 Succinate

FLT3-IN-1 Succinate is unique due to its specific binding affinity for inactive conformations of FLT3, which may reduce off-target effects seen with other inhibitors. Its succinate modification also enhances solubility compared to some other inhibitors, potentially improving bioavailability in therapeutic applications .

Structural Analysis and Nomenclature

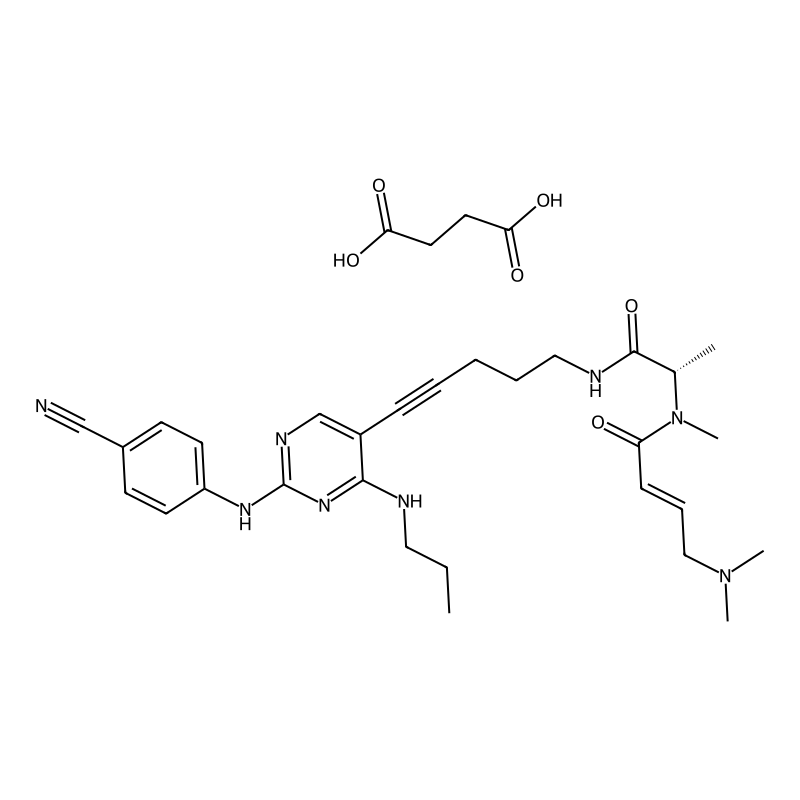

FLT3-IN-1 Succinate (CAS 1702864-11-6) is a crystalline solid with the molecular formula C33H44N8O6 and a molecular weight of 648.8 g/mol. Its IUPAC name is:

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide succinate.

Key Structural Features:

- Core Structure: A pyrimidine scaffold substituted with cyanoaniline and propylamino groups.

- Succinate Counterion: Enhances solubility and crystallinity via ionic interactions with the parent molecule.

- Stereochemistry: The (S,E)-configuration ensures optimal binding to FLT3’s ATP pocket, as confirmed by X-ray crystallography.

Table 1: Structural Identifiers of FLT3-IN-1 Succinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C33H44N8O6 | |

| CAS Number | 1702864-11-6 | |

| SMILES | CCCNC1=NC(=NC=C1C#CCCCNC(=O)C@HN(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O | |

| InChIKey | BBKTUZZYTYYDAM-CQELKUSOSA-N |

Physicochemical Properties and Stability

FLT3-IN-1 Succinate exhibits distinct solubility and stability profiles compared to its parent compound, FF-10101:

Solubility:

- Aqueous Buffers: Sparingly soluble (0.25 mg/mL in 1:3 DMF:PBS, pH 7.2).

- Organic Solvents: Highly soluble in DMSO (30 mg/mL) and DMF (50 mg/mL).

Stability:

- Thermal Stability: Maintains integrity at -20°C for ≥4 years.

- pH Sensitivity: Stable in pH 3–8, with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | |

| LogP | 3.2 ± 0.3 | |

| pKa | 4.1 (succinate), 9.8 (amine) |

Synthesis and Purification Methodologies

The synthesis of FLT3-IN-1 Succinate involves a multi-step process optimized for yield and purity:

Synthetic Route:

Parent Compound Synthesis:

Salt Formation:

Table 3: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Purity |

|---|---|---|

| Reaction Temperature | 60°C | 98.5% |

| Solvent System | Ethanol | 99.2% |

| Crystallization Solvent | Acetone/Water (3:1) | 99.8% |

The FLT3 receptor tyrosine kinase plays a pivotal role in normal hematopoietic stem cell (HSC) development and lymphoid progenitor differentiation. Expressed on CD34+ hematopoietic stem cells and early progenitor populations, FLT3 activation by its ligand (FLT3 ligand, FL) induces dimerization and autophosphorylation of tyrosine residues within the intracellular domain [1] [2]. This initiates downstream signaling through phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and STAT5 pathways, promoting cell survival, proliferation, and differentiation [2].

In murine models, FLT3 knockout results in deficient B-cell and myeloid reconstitution post-transplantation, underscoring its role in maintaining multipotent progenitor pools [1]. The PI3K/Akt axis, a key downstream effector, regulates metabolic programming and apoptosis resistance, while MAPK signaling drives mitotic progression [2]. These pathways are tightly regulated in physiological hematopoiesis but become dysregulated in FLT3-mutant AML.

Oncogenic FLT3 Mutations: ITD, TKD, and Non-Canonical Variants

FLT3-ITD Mutations

Internal tandem duplications (ITDs) in the juxtamembrane domain of FLT3 occur in ~25% of AML cases and confer constitutive kinase activity independent of ligand binding [6] [7]. These mutations elongate the receptor’s activation loop, stabilizing its active conformation and causing hyperactivation of downstream effectors like STAT5, which upregulates anti-apoptotic proteins such as MCL-1 [6]. FLT3-ITD is associated with high relapse rates and poor overall survival due to enhanced leukemic stem cell self-renewal [6].

FLT3-TKD Mutations

Tyrosine kinase domain (TKD) mutations, such as D835Y, alter the ATP-binding pocket, reducing affinity for conventional tyrosine kinase inhibitors (TKIs) [5] [7]. Unlike ITDs, TKD mutations do not confer ligand-independent signaling but instead enhance baseline kinase activity, leading to sustained MAPK and PI3K pathway activation [7]. Clinically, FLT3-TKD mutations correlate with intermediate prognosis, as they retain partial sensitivity to second-generation FLT3 inhibitors [5] [7].

Non-Canonical FLT3 Variants

Rare mutations (e.g., FLT3-ALM, FLT3-K663Q) in extracellular or transmembrane domains have been identified in AML. These variants destabilize autoinhibitory conformations, leading to ligand-independent dimerization and signaling. Preclinical studies suggest variable sensitivity to FLT3 inhibitors depending on structural context [5].

FLT3 Dysregulation in AML Progression and Prognosis

Leukemic Transformation Mechanisms

FLT3 mutations cooperate with secondary genetic lesions (e.g., NPM1, DNMT3A) to drive leukemogenesis. Constitutively active FLT3-ITD upregulates HOX genes and Meis1, blocking myeloid differentiation and promoting progenitor cell accumulation [6]. Additionally, FLT3-driven PI3K/Akt signaling inhibits pro-apoptotic BAD and FOXO proteins, enabling survival under genotoxic stress [2].

Prognostic Implications

FLT3-ITD mutations reduce 5-year overall survival (OS) to <30% compared to ~50% in wild-type AML [6]. The mutant-to-wild-type allelic ratio further stratifies risk, with high-ratio ITD (>0.5) associated with earlier relapse [6]. In contrast, FLT3-TKD mutations show less adverse outcomes, with 5-year OS of 53% versus 37% in wild-type patients [7]. Co-occurring mutations modulate prognosis: NPM1 mutations partially mitigate FLT3-ITD risk, while adverse-risk cytogenetics (e.g., complex karyotype) exacerbate it [6].

Therapeutic Vulnerabilities

FLT3 inhibitors like FLT3-IN-1 Succinate target the ATP-binding site, suppressing autophosphorylation and downstream signaling [2] [5]. Preclinical studies demonstrate that FLT3-ITD+ AML cells exhibit dose-dependent apoptosis and reduced clonogenic capacity upon FLT3 inhibition [2]. However, resistance emerges via gatekeeper mutations (e.g., F691L) or compensatory signaling through the bone marrow microenvironment’s growth factors [5].

FLT3-IN-1 Succinate: Mechanism and Preclinical Evidence

Structural and Functional Properties

FLT3-IN-1 Succinate binds reversibly to FLT3’s ATP-binding pocket, stabilizing the inactive kinase conformation. The succinate moiety enhances aqueous solubility, improving bioavailability for in vivo models .

Target Engagement and Pathway Modulation

In FLT3-ITD+ MV4-11 cells, FLT3-IN-1 Succinate inhibits FLT3 autophosphorylation at IC50 values <10 nM, abrogating STAT5 and ERK phosphorylation [2] . This disrupts cell cycle progression (G1 arrest) and induces mitochondrial apoptosis via BAX activation .

Synergy with Conventional Therapy

Combining FLT3-IN-1 Succinate with cytarabine or daunorubicin enhances AML cell death in vitro, suggesting potential for combination regimens [3].

Irreversible Binding Kinetics of FLT3-IN-1 Succinate

FLT3-IN-1 Succinate, also known as FF-10101 succinate, represents a first-in-class irreversible FLT3 inhibitor that demonstrates unique binding characteristics through covalent bond formation with the target receptor [1]. The compound forms a covalent bond specifically with the cysteine residue at position 695 (C695) of the FLT3 protein, as confirmed through co-crystal structural analysis and electron density mapping [1] [2]. This covalent attachment mechanism distinguishes FLT3-IN-1 Succinate from reversible inhibitors and provides several kinetic advantages.

The irreversible binding kinetics of FLT3-IN-1 Succinate are characterized by time-dependent inhibition that continues even after drug washout conditions. Experimental evidence demonstrates that 60-minute treatment with FLT3-IN-1 Succinate followed by complete washout maintains sustained inhibition of kinase activity, in stark contrast to reversible inhibitors like FLA-9430, which fail to maintain inhibitory effects post-washout [2]. This irreversible inhibition profile suggests that the inhibitory effects of FLT3-IN-1 Succinate are limited primarily by FLT3 protein turnover rather than drug dissociation kinetics.

The binding affinity and selectivity profile of FLT3-IN-1 Succinate demonstrates exceptional potency with IC50 values of 0.20 nM against wild-type FLT3 and 0.16 nM against FLT3-D835Y mutant forms [2]. Kinase selectivity analysis across 216 different kinases reveals high specificity for FLT3, with at least 30-fold selectivity margins against most other kinases, except for FMS (IC50 = 0.94 nM) and KIT (IC50 = 2.0 nM), which belong to the same type III receptor kinase family and share conserved amino acid sequences around the C695 region [2].

The unique structural requirement for covalent bond formation was confirmed through comparative studies using C695S mutant FLT3. FLT3-IN-1 Succinate demonstrated significantly reduced potency against FLT3-ITD-C695S (IC50 = 79 nM) compared to wild-type FLT3-ITD (IC50 = 2.4 nM), while reversible inhibitors showed equivalent activity against both forms [2]. This experimental evidence confirms that the covalent interaction with C695 is essential for the enhanced inhibitory activity observed with FLT3-IN-1 Succinate.

| Parameter | FLT3-IN-1 Succinate | Reversible Control (FLA-9430) |

|---|---|---|

| IC50 vs FLT3-ITD | 2.4 nM | 99 nM |

| IC50 vs FLT3-ITD-C695S | 79 nM | 88 nM |

| Post-washout inhibition | Sustained | None |

| Binding mechanism | Irreversible covalent | Reversible non-covalent |

Target Specificity Against FLT3-ITD and Resistance-Conferring Mutations

FLT3-IN-1 Succinate exhibits broad activity against various FLT3 mutations, including those that confer resistance to other FLT3 inhibitors. The compound demonstrates potent growth inhibitory effects against multiple FLT3-ITD-positive cell lines, with GI50 values of 0.83 nM for MV4-11, 1.1 nM for MOLM-13, and 1.5 nM for MOLM-14 cells [2]. Importantly, FLT3-IN-1 Succinate maintains significant activity against resistance-conferring mutations that emerge during treatment with other FLT3 inhibitors.

The compound shows particular effectiveness against tyrosine kinase domain (TKD) mutations that typically confer resistance to type II FLT3 inhibitors. Experimental analysis demonstrates that FLT3-IN-1 Succinate maintains activity against the F691L gatekeeper mutation, exhibiting approximately 8-fold resistance compared to FLT3-ITD alone, while gilteritinib shows 14-fold increased resistance against the same mutation [1]. This improved activity profile positions FLT3-IN-1 Succinate as a potential therapeutic option for patients who develop resistance to other FLT3 inhibitors.

Random mutagenesis screening studies have identified specific mutations that can confer resistance to FLT3-IN-1 Succinate. The most significant resistance mechanism involves mutations at the C695 residue, with C695Y and C695R mutations identified in screening experiments using clinically relevant drug concentrations [1]. These mutations prevent covalent bond formation, thereby eliminating the primary mechanism of irreversible inhibition. However, such mutations occur less frequently than the diverse resistance mechanisms observed with reversible inhibitors.

The compound demonstrates activity against activation loop mutations including D835Y, Y842C, and Y842H, which commonly emerge as resistance mutations during quizartinib treatment [3]. Structural modeling and experimental validation reveal that FLT3-IN-1 Succinate can bind to both active and inactive conformations of FLT3, providing broader coverage against different mutational variants compared to conformation-specific inhibitors [2].

A critical binding interaction involves the aromatic π-π interaction between FLT3-IN-1 Succinate and Y693 of FLT3, which regulates covalent binding at C695. Mutations that disrupt this interaction, such as Y693C, can significantly impair the compound's binding affinity and covalent attachment capability [1]. The specificity of this interaction was confirmed through substitution studies showing that aromatic residues (Y693F) maintain sensitivity while non-aromatic substitutions (Y693S, Y693C) confer resistance.

| Mutation Type | Resistance Level | Mechanism |

|---|---|---|

| F691L (Gatekeeper) | 8-fold | Reduced binding affinity |

| C695Y/C695R | >100-fold | Prevented covalent binding |

| Y693C | ~100-fold | Disrupted π-π interaction |

| D835Y/Y842C/Y842H | Minimal | Maintained dual conformation binding |

Impact on Downstream Signaling Cascades (e.g., STAT5, PI3K/AKT)

FLT3-IN-1 Succinate exerts profound effects on multiple downstream signaling pathways that are aberrantly activated in FLT3-mutant acute myeloid leukemia. The compound effectively inhibits FLT3 autophosphorylation and subsequently suppresses the activation of key downstream effector molecules including STAT5, AKT, ERK, and S6 ribosomal protein in a dose-dependent manner [2].

The STAT5 signaling pathway represents a critical target of FLT3-IN-1 Succinate action. FLT3-ITD mutations constitutively activate STAT5, leading to upregulation of oncogenic target genes including cyclin D1, c-myc, and anti-apoptotic factors [4] [5]. Experimental evidence demonstrates that FLT3-IN-1 Succinate treatment results in significant reduction of phosphorylated STAT5 levels in FLT3-ITD-positive cell lines [6]. The inhibition of STAT5 phosphorylation correlates with downstream effects including reduced expression of Pim kinases, which are important mediators of FLT3-ITD-driven cell survival and proliferation [7] [8].

The PI3K/AKT pathway represents another major downstream target affected by FLT3-IN-1 Succinate treatment. FLT3-ITD activates PI3K through direct association with the p85 subunit, leading to AKT phosphorylation and activation of mTORC1 signaling [5]. FLT3-IN-1 Succinate treatment effectively suppresses AKT phosphorylation and downstream mTORC1 activity, as evidenced by reduced S6 ribosomal protein phosphorylation [2]. This pathway inhibition contributes to the compound's pro-apoptotic effects through modulation of anti-apoptotic proteins such as Mcl-1 [9].

The compound demonstrates superior inhibition of adaptive signaling responses compared to reversible FLT3 inhibitors. Experimental analysis reveals that FLT3-IN-1 Succinate suppresses rebound ERK activation after 24 hours of drug exposure, while gilteritinib fails to prevent this adaptive response [3]. This sustained pathway inhibition likely contributes to the compound's enhanced cytotoxic activity, particularly in stromal cell-conditioned media that typically confer resistance to FLT3 inhibitors.

FLT3-IN-1 Succinate treatment induces time-dependent and dose-dependent apoptosis in FLT3-ITD-positive cells, with corresponding increases in sub-G1 cell populations and caspase activation [2]. The apoptotic response correlates with the degree of downstream signaling pathway inhibition, suggesting that simultaneous suppression of multiple pathways (STAT5, PI3K/AKT, MAPK) contributes to the compound's therapeutic efficacy.

Metabolic pathway alterations represent an additional consequence of FLT3-IN-1 Succinate treatment. FLT3-ITD promotes oxidative phosphorylation and mitochondrial metabolism, and FLT3 inhibition leads to metabolic reprogramming characterized by increased dependence on glycolysis [10]. The compound's effects on downstream signaling likely contribute to these metabolic changes through modulation of transcriptional programs controlled by STAT5 and other FLT3-dependent transcription factors.

| Signaling Pathway | Effect of FLT3-IN-1 Succinate | Downstream Consequences |

|---|---|---|

| STAT5 | Reduced phosphorylation | Decreased Pim kinase expression, reduced oncogene transcription |

| PI3K/AKT | Inhibited AKT phosphorylation | Reduced mTORC1 activity, decreased Mcl-1 expression |

| MAPK/ERK | Sustained ERK inhibition | Prevention of adaptive resistance responses |

| Apoptotic pathways | Caspase activation | Time and dose-dependent cell death |